{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE
Overview
Description
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE is a complex organic compound with a molecular formula of C16H18N2O4S2 and a molecular weight of 366.455 Da . This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a thienylmethanone group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenylsulfonyl Group: The piperazine ring is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenylsulfonyl group.
Attachment of the Thienylmethanone Group: Finally, the compound is reacted with 5-methyl-2-thiophenecarbonyl chloride to attach the thienylmethanone group.
Chemical Reactions Analysis
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE include:
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE: This compound has a similar structure but with a different thienyl group.
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE: This compound features a different substitution pattern on the thienyl ring.
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(4-METHYL-2-THIENYL)METHANONE: Another similar compound with a different methyl substitution on the thienyl ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-3-8-16(24-13)17(20)18-9-11-19(12-10-18)25(21,22)15-6-4-14(23-2)5-7-15/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVODPPSBQOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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